molecular formula C8H7F5N2OS B14059231 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14059231
M. Wt: 274.21 g/mol
InChI Key: QLEMQNKIVJEZAH-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound characterized by the presence of both difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

The synthesis of 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring is functionalized with difluoromethoxy and trifluoromethylthio groups through electrophilic aromatic substitution reactions.

    Introduction of the hydrazine moiety: The hydrazine group is introduced via nucleophilic substitution reactions, often using hydrazine hydrate as a reagent.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. The hydrazine moiety can act as a nucleophile, participating in various chemical reactions and pathways.

Comparison with Similar Compounds

1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

    1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with different positions of the functional groups on the phenyl ring.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound contains trifluoromethyl groups and a thiourea moiety, making it useful in different applications.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C8H7F5N2OS

Molecular Weight

274.21 g/mol

IUPAC Name

[5-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2OS/c9-7(10)16-4-1-2-6(5(3-4)15-14)17-8(11,12)13/h1-3,7,15H,14H2

InChI Key

QLEMQNKIVJEZAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)NN)SC(F)(F)F

Origin of Product

United States

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